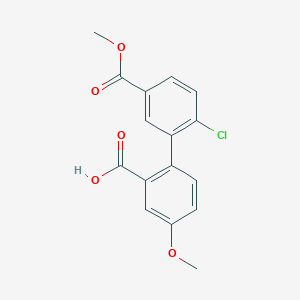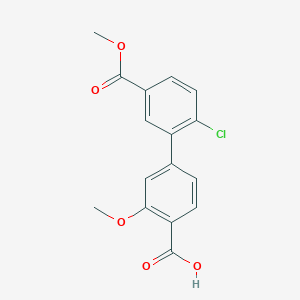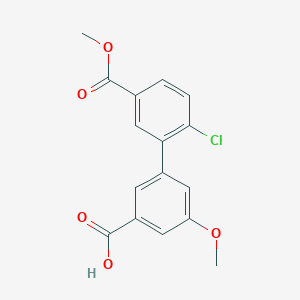
3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% (3-CMC-FB-95) is a compound that has been studied for its potential uses in various scientific research applications. It is an aromatic carboxylic acid that has a unique chemical structure and properties, making it useful for a wide range of applications. It is also known as 3-methyl-2-chlorophenyl-5-fluoro-benzoic acid, or 3-CMC-FB-95. It is a white crystalline solid that is insoluble in water and has a melting point of 138-140 °C.
Scientific Research Applications
3-CMC-FB-95 has been studied for its potential uses in various scientific research applications. It has been used as a reagent for the synthesis of various compounds such as 2-chloro-4-methyl-3-phenyl-5-fluoro-benzoic acid, 2-chloro-4-methyl-3-phenyl-5-fluoro-benzaldehyde, and 2-chloro-4-methyl-3-phenyl-5-fluoro-benzamide. It has also been used as a catalyst for the synthesis of 2-chloro-4-methyl-3-phenyl-5-fluoro-benzyl alcohol. In addition, it has been used as a starting material for the synthesis of various other compounds.
Mechanism of Action
The mechanism of action of 3-CMC-FB-95 is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of a new bond between the two reactants, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMC-FB-95 have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, it has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-CMC-FB-95 in lab experiments is its unique chemical structure and properties, which make it useful for a wide range of applications. It is also relatively inexpensive and easy to obtain. However, it is important to note that 3-CMC-FB-95 is insoluble in water, which can limit its use in certain experiments. In addition, it has not been extensively studied, and its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for research on 3-CMC-FB-95. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, more research could be done to explore its potential uses in various scientific research applications. Finally, research could be conducted to determine the optimal conditions for the synthesis of 3-CMC-FB-95 and other compounds using it as a starting material.
Synthesis Methods
3-CMC-FB-95 can be synthesized by a variety of methods. One such method involves the reaction of 2-chloro-5-methoxycarbonylphenylmagnesium bromide with 5-fluoro-benzoic acid in anhydrous tetrahydrofuran (THF) at room temperature. The reaction is catalyzed by a strong base such as potassium tert-butoxide (Kt-BuO). The reaction yields the desired product in good yields.
properties
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLXAXWALHVVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691978 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid | |
CAS RN |
1261939-90-5 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410642.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)










